![molecular formula C17H12N4 B13146439 3-Phenyl-2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13146439.png)
3-Phenyl-2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine
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Overview
Description
3-Phenyl-2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features an imidazo[4,5-b]pyridine core with phenyl and pyridinyl substituents. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with benzaldehyde derivatives under acidic conditions to form the imidazo[4,5-b]pyridine core. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives can be used as substrates for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
While a specific compound with the exact name "3-Phenyl-2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine" is not directly found in the provided search results, research regarding related chemical structures and applications can provide relevant insights.
Related Compounds and Applications
- AKT Inhibitors: Research has been conducted on the optimization of the 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine chemical series as potent, selective allosteric inhibitors of AKT kinases . One study describes the discovery of ARQ 092, a compound in this series, and its co-crystal structure bound to full-length AKT1, confirming its allosteric mode of inhibition . ARQ 092 has demonstrated high enzymatic potency against AKT1, AKT2, and AKT3, along with potent cellular inhibition of AKT activation . It also inhibits tumor growth in a human xenograft mouse model of endometrial adenocarcinoma and serves as a potent inhibitor of the AKT1-E17K mutant protein .
- N-[4-(2-Methoxy-3h-Imidazo[4,5-B]pyridin-3-Yl)phenyl]-5-Methylpyridin-2-Amine: PubChem provides data on N-[4-(2-Methoxy-3h-Imidazo[4,5-B]pyridin-3-Yl)phenyl]-5-Methylpyridin-2-Amine, including its structure, chemical identifiers, and some biological test results .
Polymers in Cosmetics
Polymers, including some with relevant structural features, have broad applications in cosmetics . They function as film formers, fixatives, rheology modifiers, and more . Natural polymers are particularly relevant due to their biocompatibility, safety, and eco-friendly nature, making them suitable for makeup, skincare, and haircare .
Mechanism of Action
The mechanism of action of 3-Phenyl-2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity. The compound’s structure allows it to fit into the active sites of these targets, blocking their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylimidazo[4,5-b]pyridine
- 2-(Pyridin-4-yl)imidazo[4,5-b]pyridine
- 3-Phenylimidazo[4,5-c]pyridine
Uniqueness
3-Phenyl-2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of phenyl and pyridinyl groups enhances its ability to interact with a variety of molecular targets, making it a versatile compound in medicinal chemistry .
Biological Activity
3-Phenyl-2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound belonging to the imidazo[4,5-b]pyridine family. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring and a pyridine ring, contributing to its diverse biological activities. The compound has garnered attention in medicinal chemistry due to its potential applications in cancer therapy and anti-inflammatory treatments.
- Molecular Formula : C17H12N4
- Molecular Weight : 272.30 g/mol
The unique structural arrangement enhances its reactivity and biological interactions, making it a candidate for various pharmacological applications.
Anticancer Activity
Research has demonstrated that derivatives of the imidazo[4,5-b]pyridine class, including this compound, exhibit significant anticancer properties. A study evaluating several derivatives showed moderate cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer), K562 (leukemia), and SaOS2 (osteosarcoma) cells. Notably, the K562 cell line exhibited the highest sensitivity to these compounds .
Cell Line | IC50 (µM) |
---|---|
MCF-7 | >100 |
K562 | 83.54 |
SaOS2 | Moderate |
In another study focusing on 2,3-diaryl derivatives of imidazo[4,5-b]pyridine, compounds showed selective inhibition of cyclooxygenase enzymes COX-1 and COX-2, with some derivatives achieving IC50 values below 20 µM for COX-2 inhibition .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through its inhibitory effects on COX enzymes. Compounds within this class have been shown to selectively inhibit COX-2 over COX-1, which is desirable for reducing inflammation without the gastrointestinal side effects associated with non-selective NSAIDs. For instance, compound 3f demonstrated an IC50 of 9.2 µM against COX-2 and 21.8 µM against COX-1 .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. Molecular docking studies suggest that these compounds bind effectively to the active sites of target enzymes such as AKT and COX, inhibiting their activity and thus affecting downstream signaling pathways related to cell proliferation and inflammation .
Case Studies
-
Cytotoxicity Assessment :
A comprehensive study evaluated the cytotoxic effects of various imidazo[4,5-b]pyridine derivatives against nine different cancer cell lines using the MTT assay. The results indicated that while some compounds required concentrations exceeding 100 µM for significant cytotoxicity, others displayed potent activity at lower concentrations . -
In Vivo Efficacy :
In vivo studies involving xenograft models demonstrated that certain derivatives could inhibit tumor growth effectively. For instance, ARQ 092—a derivative optimized for AKT inhibition—showed promising results in reducing tumor size in human xenograft models of endometrial adenocarcinoma .
Properties
Molecular Formula |
C17H12N4 |
---|---|
Molecular Weight |
272.30 g/mol |
IUPAC Name |
3-phenyl-2-pyridin-4-ylimidazo[4,5-b]pyridine |
InChI |
InChI=1S/C17H12N4/c1-2-5-14(6-3-1)21-16(13-8-11-18-12-9-13)20-15-7-4-10-19-17(15)21/h1-12H |
InChI Key |
HXCCKRDAXWFBRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=CC=N3)N=C2C4=CC=NC=C4 |
Origin of Product |
United States |
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